molecular formula C14H10ClF3N2O4S B2354981 2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide CAS No. 1365624-22-1

2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2354981
CAS No.: 1365624-22-1
M. Wt: 394.75
InChI Key: QOIDNGOWUUCZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide is a complex organic compound characterized by its chloro, methoxy, trifluoromethylsulfonyl, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine ring. One common approach is the reaction of 2-chloropyridine-4-carboxylic acid with 2-methoxy-5-(trifluoromethylsulfonyl)aniline under coupling conditions. The reaction is often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 2-chloro-N-[2-hydroxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide.

  • Reduction: : Formation of 2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide amine derivatives.

  • Substitution: : Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethylsulfonyl group makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind selectively to certain biological targets.

Medicine

In the medical field, derivatives of this compound are explored for their potential therapeutic properties. They may be used in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide

  • 2-chloro-N-(2-methoxy-5-(trifluoromethyl)phenyl)pyridine-4-carboxamide

  • 2-chloro-N-(2-methoxy-5-(trifluoromethylsulfonyl)phenyl)pyridine-3-carboxamide

Uniqueness

2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide stands out due to its trifluoromethylsulfonyl group, which imparts unique chemical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it more versatile in various applications.

Properties

IUPAC Name

2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O4S/c1-24-11-3-2-9(25(22,23)14(16,17)18)7-10(11)20-13(21)8-4-5-19-12(15)6-8/h2-7H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIDNGOWUUCZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)NC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.